Zinc dipicrate

描述

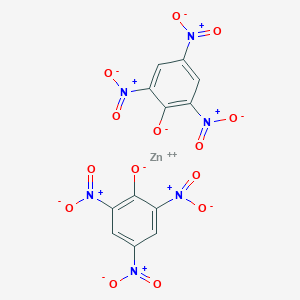

Zinc dipicrate, also known as zinc bis(2,4,6-trinitrophenolate), is a chemical compound with the molecular formula C12H4N6O14Zn. It is a coordination complex formed between zinc ions and picric acid (2,4,6-trinitrophenol). This compound is known for its vibrant yellow color and is primarily used in research and industrial applications due to its unique chemical properties.

准备方法

Synthetic Routes and Reaction Conditions: Zinc dipicrate can be synthesized through the reaction of zinc salts, such as zinc chloride or zinc sulfate, with picric acid in an aqueous solution. The reaction typically involves dissolving picric acid in water, followed by the gradual addition of a zinc salt solution. The mixture is then stirred and heated to facilitate the formation of this compound. The resulting precipitate is filtered, washed, and dried to obtain the pure compound.

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves precise control of reaction conditions, such as temperature, pH, and concentration of reactants, to ensure high yield and purity. Advanced techniques like crystallization and recrystallization may be employed to further purify the compound.

化学反应分析

Thermal Decomposition

Picrate salts are notoriously explosive when heated. Zinc dipicrate likely decomposes exothermically at elevated temperatures, releasing nitrogen oxides (NOₓ), carbon dioxide (CO₂), and zinc oxide (ZnO) :

This reactivity aligns with the instability of picric acid derivatives under thermal stress .

Redox Behavior

The nitro groups in picrate ligands can participate in redox reactions. For example:

-

Reduction : Zinc’s role as a reducing agent may reduce nitro groups to amines in the presence of acids :

This reaction is analogous to nitro group reductions observed in other zinc-mediated processes .

Coordination Chemistry

This compound’s stability in solution depends on ligand substitution kinetics. The picrate ligand’s strong field strength likely stabilizes the Zn²⁺ center, but competing ligands (e.g., Cl⁻, OH⁻) could displace picrate under specific conditions . For example:

Key Challenges and Research Gaps

科学研究应用

Applications in Material Science

2.1 Crystal Growth and Characterization

Zinc dipicrate has been studied for its crystal growth properties. Single crystals of diglycine this compound (DZD) were successfully grown using the slow evaporation technique from ethanol. These crystals exhibit centrosymmetric structures and have been characterized for their potential use in nonlinear optical applications due to their second harmonic generation efficiency .

2.2 Nonlinear Optical Materials

The unique crystal structure of this compound makes it suitable for applications in nonlinear optics. The ability to manipulate light at different frequencies opens avenues for developing advanced optical devices, such as frequency doublers and optical switches .

Biological Applications

3.1 Therapeutic Uses

Research indicates that this compound can serve as a therapeutic agent, particularly in targeting anionic membranes associated with various diseases. Zinc(II)-dipicolylamine (ZnDPA) receptors derived from this compound have been employed in molecular imaging and targeted therapeutics, particularly for conditions like cancer and neurodegenerative diseases . These receptors exploit the anionic charge on cell surfaces to deliver cytotoxic agents selectively.

3.2 Imaging Applications

Fluorescent probes based on this compound have been developed for imaging applications, allowing for the detection of cell death and bacterial infections in biological samples. These probes enhance imaging techniques such as fluorescence microscopy, providing valuable insights into cellular processes .

Case Studies

4.1 Imaging of Cell Death

In a study utilizing ZnDPA probes, researchers successfully detected cell death in cultured cells through fluorescence microscopy. The intensity of fluorescence increased significantly when interacting with anionic vesicles, demonstrating the efficacy of this compound-based probes in biological imaging .

4.2 Antimicrobial Activity

This compound has shown potential antimicrobial properties in various studies. For instance, when tested against methicillin-resistant Staphylococcus aureus (MRSA), formulations containing zinc nanoparticles exhibited improved wound healing outcomes compared to controls, highlighting the compound's utility in medical applications .

Data Tables

作用机制

The mechanism of action of zinc dipicrate involves its ability to form stable complexes with various molecules. The zinc ion acts as a central metal atom, coordinating with the oxygen atoms of the picrate ligands. This coordination can influence the reactivity and stability of the compound, making it useful in various chemical and biological processes. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules.

相似化合物的比较

Zinc picrate: Similar in structure but with different stoichiometry.

Zinc nitrate: Another zinc complex with different chemical properties.

Zinc sulfate: Commonly used zinc salt with different applications.

Uniqueness: Zinc dipicrate is unique due to its specific coordination with picrate ligands, which imparts distinct chemical and physical properties. Its vibrant yellow color, stability, and reactivity make it valuable in various research and industrial applications, distinguishing it from other zinc compounds.

生物活性

Zinc dipicrate is a coordination compound of zinc that has garnered attention for its biological activity, particularly in the context of its therapeutic potential and mechanisms of action. This article explores the biological activity of this compound, focusing on its effects in various biological systems, its role in disease modulation, and relevant case studies.

Overview of this compound

This compound is formed from zinc ions and picric acid (2,4,6-trinitrophenol). This compound exhibits unique properties due to the presence of both zinc and the picrate moiety, which can influence its interaction with biological systems. Zinc itself is an essential trace element that plays crucial roles in numerous biological processes, including enzyme function, immune response, and cellular signaling.

Biological Functions of Zinc

Zinc is involved in various biological functions that are critical for maintaining health:

- Enzymatic Activity : Zinc serves as a cofactor for over 300 enzymes, facilitating biochemical reactions essential for metabolism and DNA synthesis.

- Cell Signaling : It modulates signaling pathways through its influence on protein structure and function, particularly in transcription factors and kinases.

- Antioxidant Defense : Zinc acts as an antioxidant by stabilizing cellular membranes and reducing oxidative stress through the regulation of metallothioneins and other protective proteins.

The biological activity of this compound can be attributed to several mechanisms:

- Cytokine Modulation : Zinc has been shown to influence the production of pro-inflammatory cytokines. For instance, it can suppress the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB), thereby reducing inflammation in various models .

- Antimicrobial Activity : The antibacterial properties of zinc compounds have been widely studied. This compound may exhibit antimicrobial effects against a range of pathogens due to its ability to disrupt microbial cell membranes and interfere with metabolic processes .

- Cell Proliferation and Apoptosis : Studies indicate that zinc can enhance cell proliferation while also promoting apoptosis in certain contexts. This dual role is crucial in cancer biology, where zinc levels can influence tumor growth and cell death pathways .

Case Studies

- Zinc Supplementation in COVID-19 : A case-control study evaluated the effectiveness of oral zinc supplementation (including zinc picolinate) during the COVID-19 pandemic. Participants receiving zinc showed significantly lower rates of symptomatic infection compared to controls, suggesting a protective role against viral infections .

- Oral Health Applications : Research has demonstrated that zinc compounds improve periodontal health by exhibiting antibacterial properties against oral pathogens. This compound's incorporation into dental materials has shown promise in reducing plaque formation and gingivitis .

Data Table: Summary of Biological Activities

属性

IUPAC Name |

zinc;2,4,6-trinitrophenolate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C6H3N3O7.Zn/c2*10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16;/h2*1-2,10H;/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJDKMIIOFVCHNV-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])[O-])[N+](=O)[O-])[N+](=O)[O-].C1=C(C=C(C(=C1[N+](=O)[O-])[O-])[N+](=O)[O-])[N+](=O)[O-].[Zn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H4N6O14Zn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

521.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16824-81-0 | |

| Record name | Zinc picrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016824810 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Zinc dipicrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.119 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ZINC PICRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9JNG88GK4F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。